7-(4-(5-Chloro-2-methoxybenzyl)piperazin-1-yl)-3-(2-chlorophenyl)-5-methylpyrazolo[1,5-a]pyrimidine
Description
This compound is a pyrazolo[1,5-a]pyrimidine derivative featuring a 5-methyl group at position 5, a 2-chlorophenyl substituent at position 3, and a 4-(5-chloro-2-methoxybenzyl)piperazine moiety at position 5. Its structure combines a heterocyclic core with a piperazine side chain, a design commonly seen in compounds targeting central nervous system (CNS) receptors or enzymes due to improved bioavailability and binding affinity . The chlorine and methoxy groups on the benzyl substituent likely enhance lipophilicity and metabolic stability, while the piperazine ring contributes to conformational flexibility for receptor interactions .
Properties
IUPAC Name |
7-[4-[(5-chloro-2-methoxyphenyl)methyl]piperazin-1-yl]-3-(2-chlorophenyl)-5-methylpyrazolo[1,5-a]pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25Cl2N5O/c1-17-13-24(32-25(29-17)21(15-28-32)20-5-3-4-6-22(20)27)31-11-9-30(10-12-31)16-18-14-19(26)7-8-23(18)33-2/h3-8,13-15H,9-12,16H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHZGREAYBXFGJG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=NN2C(=C1)N3CCN(CC3)CC4=C(C=CC(=C4)Cl)OC)C5=CC=CC=C5Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25Cl2N5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
482.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
7-(4-(5-Chloro-2-methoxybenzyl)piperazin-1-yl)-3-(2-chlorophenyl)-5-methylpyrazolo[1,5-a]pyrimidine is a complex organic compound that has garnered attention for its potential therapeutic applications in medicinal chemistry. This article explores its biological activity, focusing on its mechanisms of action, potential therapeutic uses, and relevant research findings.
Chemical Structure and Properties
The compound's molecular formula is with a molecular weight of approximately 482.41 g/mol. It features a pyrazolo[1,5-a]pyrimidine core integrated with a piperazine ring and various substituents, which contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 482.41 g/mol |
| IUPAC Name | 7-[4-[(5-chloro-2-methoxyphenyl)methyl]piperazin-1-yl]-3-(2-chlorophenyl)-5-methylpyrazolo[1,5-a]pyrimidine |
Research indicates that the biological activity of this compound is primarily linked to its interactions with specific molecular targets, including enzymes and receptors. These interactions can modulate various biological pathways, leading to potential therapeutic effects. The compound may act as an inhibitor or enhancer of specific enzymatic activities or receptor functions.
Potential Mechanisms Include:
- Enzyme Modulation : The compound may influence enzyme activity related to metabolic pathways.
- Receptor Interaction : It could bind to certain receptors, altering signaling pathways involved in disease processes.
Therapeutic Applications
The unique structural features of this compound suggest several potential therapeutic applications:
- Antiviral Activity : Similar compounds have shown efficacy against viral infections by inhibiting viral replication mechanisms.
- Anticancer Properties : The pyrazolo[1,5-a]pyrimidine scaffold is known for its anticancer potential due to its ability to inhibit specific kinases involved in tumor growth.
- Psychopharmacological Effects : Given its piperazine component, it may exhibit effects relevant to neurological disorders.
Research Findings
Several studies have investigated the biological activity of related compounds within the pyrazolo[1,5-a]pyrimidine family. Here are some notable findings:
- Antiviral Studies : A review highlighted non-nucleoside antiviral agents with similar structures that inhibit viral fusion processes, demonstrating the potential for this compound in antiviral therapy .
- Anticancer Activity : Research on functionalized pyrazolo[1,5-a]pyrimidines has shown promising results in inhibiting cancer cell growth through selective protein inhibition .
Case Studies
Various case studies have documented the effects of structurally similar compounds:
- Inhibition of Kinases : Compounds similar to this compound have been studied for their ability to inhibit kinases involved in cancer progression .
- Antiviral Efficacy : Some derivatives have demonstrated significant antiviral activity against respiratory syncytial virus (RSV), providing insights into possible applications for respiratory diseases .
Scientific Research Applications
Antitumor Activity
Research indicates that pyrazolo[1,5-a]pyrimidine derivatives exhibit significant antitumor properties. The compound may inhibit specific enzymes involved in cancer cell proliferation or induce apoptosis in tumor cells through receptor modulation. In vitro studies have shown promising results against various cancer cell lines, suggesting its potential as an anticancer agent .
Antiviral Properties
The compound's structural features allow it to interact with viral proteins, potentially inhibiting viral replication. Similar compounds within the pyrazolo[1,5-a]pyrimidine class have demonstrated antiviral activity against respiratory syncytial virus (RSV) and other pathogens . The mechanism typically involves disruption of viral fusion processes with host cells.
CNS Activity
Given the presence of the piperazine moiety, this compound may also possess psychopharmacological properties. Piperazine derivatives are known to influence neurotransmitter systems, suggesting potential applications in treating neurological disorders such as anxiety and depression .
Case Studies and Research Findings
Recent studies have highlighted the compound's potential in various therapeutic areas:
- A study published in Molecules discussed the synthesis and functionalization of pyrazolo[1,5-a]pyrimidines and their anticancer properties. It emphasized the importance of structural modifications for enhancing biological activity .
- Another investigation focused on antiviral agents derived from similar scaffolds, demonstrating effective inhibition against RSV through specific molecular interactions .
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
The following compounds share structural similarities with the target molecule, differing in substituents at key positions (Table 1). These variations influence physicochemical properties, pharmacokinetics, and biological activity.
Table 1: Structural Comparison of Pyrazolo[1,5-a]pyrimidine Derivatives
Key Structural Differences and Implications
Position 7 Modifications: The target compound’s piperazine group (electron-rich nitrogen heterocycle) contrasts with sulfur-based linkers (e.g., sulfanyl in ) or carbonyl-linked piperazines (e.g., ). Piperazine derivatives generally exhibit enhanced solubility and CNS penetration compared to sulfur analogs, which may have higher metabolic clearance .
Position 3 and 5 Substituents :
- The 2-chlorophenyl group at position 3 in the target compound provides steric hindrance and electron-withdrawing effects, which may improve receptor binding compared to phenyl (e.g., ) or p-tolyl (e.g., ) groups.
- Methyl at position 5 (target) vs. trifluoromethyl () or phenyl (): Methyl is metabolically stable but less electronegative than trifluoromethyl, which can enhance hydrogen-bonding interactions .
Research Findings and Data
Table 2: Comparative Physicochemical Properties
- LogP Trends : The target compound’s LogP (4.1) reflects balanced lipophilicity for CNS penetration, whereas the benzhydryl derivative (LogP 5.2) may face solubility challenges .
Q & A
Q. What are the standard synthetic routes for this compound, and how can intermediates be purified?
Methodological Answer: The synthesis typically involves multi-step reactions starting with the condensation of aminopyrazoles with dielectrophilic reagents to form the pyrazolo[1,5-a]pyrimidine core. For example:
- Step 1: React 7-hydroxy-5-methyl-2-phenylpyrazolo[1,5-a]pyrimidine with phosphorus oxychloride (POCl₃) and triethylamine in 1,4-dioxane under reflux for 3 hours to introduce chlorine substituents .
- Step 2: Purify intermediates via column chromatography (silica gel, petroleum ether/ethyl acetate 9:1 v/v) and recrystallize from cyclohexane/CH₂Cl₂ (1:1 v/v) .
- Key Validation: Use NMR (¹H/¹³C) to confirm intermediate structures, focusing on aromatic proton shifts (δ 7.2–8.5 ppm) and methyl group signals (δ 2.1–2.5 ppm) .
Table 1: Synthetic Conditions for Analogous Pyrazolo[1,5-a]pyrimidines
Q. How is the compound characterized structurally, and what analytical techniques are critical?
Methodological Answer: Structural elucidation relies on:
- Single-Crystal X-ray Diffraction (SCXRD): Resolve bond lengths (e.g., C–N: 1.32–1.38 Å) and dihedral angles between aromatic rings to confirm stereoelectronic effects .
- NMR Spectroscopy: Identify substituent environments (e.g., 2-chlorophenyl protons as doublets at δ 7.4–7.6 ppm; piperazine N–CH₂ signals at δ 2.8–3.2 ppm) .
- Mass Spectrometry (MS): Verify molecular ion peaks (e.g., [M+H]⁺ at m/z 482.3) and fragmentation patterns .
Advanced Research Questions
Q. How can synthetic yield be optimized while addressing steric hindrance from the 2-chlorophenyl group?
Methodological Answer: Steric effects from the 2-chlorophenyl group may reduce reactivity at position 3. Mitigation strategies include:
- Solvent Optimization: Use polar aprotic solvents (e.g., DMF or DMSO) to enhance nucleophilicity of the piperazine moiety .
- Microwave-Assisted Synthesis: Reduce reaction time (e.g., from 6 hours to 30 minutes) and improve regioselectivity .
- Catalytic Additives: Introduce catalytic Pd(OAc)₂ (0.5 mol%) to accelerate coupling reactions .
Q. How to resolve contradictions in reported biological activity data (e.g., kinase inhibition vs. receptor antagonism)?
Methodological Answer: Discrepancies often arise from substituent-dependent activity. Systematic approaches include:
- Structure-Activity Relationship (SAR) Studies: Compare analogs with varying substituents (e.g., replacing 5-chloro-2-methoxybenzyl with 4-fluorophenyl) to isolate pharmacophore contributions .
- Biochemical Assays: Use isoform-specific kinase profiling (e.g., KDR kinase) and radioligand binding assays (e.g., benzodiazepine receptors) to validate target selectivity .
- Molecular Dynamics Simulations: Model interactions between the compound’s piperazine moiety and receptor hydrophobic pockets (e.g., using AutoDock Vina) .
Q. What computational methods predict metabolic stability and toxicity of this compound?
Methodological Answer:
- In Silico ADMET Prediction: Use tools like SwissADME to calculate logP (e.g., ~3.2) and assess blood-brain barrier permeability .
- Metabolic Pathway Analysis: Identify potential CYP450 oxidation sites (e.g., methoxy group demethylation) using Schrödinger’s MetaSite .
- Toxicity Profiling: Screen for hERG channel inhibition (IC₅₀ > 10 μM) and Ames test mutagenicity via Derek Nexus .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
